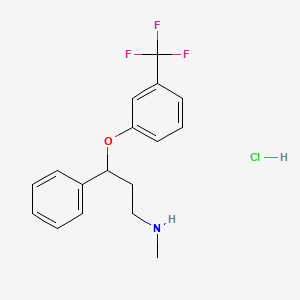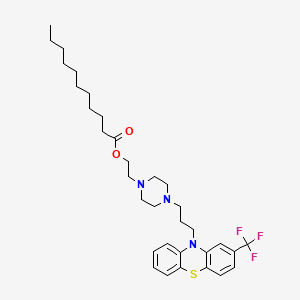
2-Amino-1,3-Diazepane-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1,3-Diazepane-4-carboxylic Acid is a heterocyclic compound with the molecular formula C6H11N3O2 and a molecular weight of 157.17 g/mol. This compound features a seven-membered diazepane ring with an amine group at the second position and a carboxylic acid group at the fourth position. It is a valuable research compound with applications in various scientific fields.
Scientific Research Applications
2-Amino-1,3-Diazepane-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: It is used in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: It is studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Industry: It is used in the development of new materials and catalysts.
Preparation Methods
The synthesis of 2-Amino-1,3-Diazepane-4-carboxylic Acid involves several steps:
Starting Materials: 1,3-Dibromopropane, ethylenediamine, sodium hydroxide, hydrochloric acid, water, and ethanol.
Step 1: 1,3-Dibromopropane is reacted with ethylenediamine in ethanol to form 2,5-Dibromo-1,4-diazapentane.
Step 2: The product from step 1 is hydrolyzed with sodium hydroxide and water to form 2,5-Dibromo-1,4-diazapentane-1,4-diol.
Step 3: The product from step 2 is decarboxylated with hydrochloric acid to form this compound.
Chemical Reactions Analysis
2-Amino-1,3-Diazepane-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-Amino-1,3-Diazepane-4-carboxylic Acid involves its ability to participate in hydrogen bonding and act as a base due to the presence of the amine group. The carboxylic acid group contributes to its solubility in water and allows for potential salt formation. These properties enable the compound to interact with various molecular targets and pathways, making it useful in enzyme inhibition and receptor binding studies.
Comparison with Similar Compounds
2-Amino-1,3-Diazepane-4-carboxylic Acid can be compared with other similar compounds, such as:
1,4-Diazepane-2,5-dione: Another diazepane derivative with different functional groups.
1,3-Diazepane-2,4-dione: A structurally similar compound with a different arrangement of functional groups.
2,5-Diazepane-1,4-dione: A compound with a similar ring structure but different substituents.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-1,3-Diazepane-4-carboxylic Acid involves the reaction of 1,3-Dibromopropane with ethylenediamine followed by hydrolysis and decarboxylation.", "Starting Materials": [ "1,3-Dibromopropane", "Ethylenediamine", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: 1,3-Dibromopropane is reacted with ethylenediamine in ethanol to form 2,5-Dibromo-1,4-diazapentane.", "Step 2: The product from step 1 is hydrolyzed with sodium hydroxide and water to form 2,5-Dibromo-1,4-diazapentane-1,4-diol.", "Step 3: The product from step 2 is decarboxylated with hydrochloric acid to form 2-Amino-1,3-Diazepane-4-carboxylic Acid." ] } | |
CAS No. |
89531-99-7 |
Molecular Formula |
C6H11N3O2 |
Molecular Weight |
157.17 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)









